- Preparation of macrocyclic compounds as inhibitors of CDK7, World Intellectual Property Organization, , ,
Cas no 937271-45-9 (4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine)
![4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine structure](https://de.kuujia.com/scimg/cas/937271-45-9x500.png)
937271-45-9 structure
Produktname:4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine
CAS-Nr.:937271-45-9
MF:C14H13ClN2O
MW:260.718822240829
MDL:MFCD28506209
CID:2357905
4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-(3-(but-3-en-1-yloxy)phenyl)-2-chloropyrimidine
- 4-[3-(3-Buten-1-yloxy)phenyl]-2-chloropyrimidine (ACI)
- 2-Chloro-4-(3-(3-butenyloxy)phenyl)pyrimidine
- 4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine
-
- MDL: MFCD28506209
- Inchi: 1S/C14H13ClN2O/c1-2-3-9-18-12-6-4-5-11(10-12)13-7-8-16-14(15)17-13/h2,4-8,10H,1,3,9H2
- InChI-Schlüssel: YDBVOEASSGRCAS-UHFFFAOYSA-N
- Lächelt: ClC1N=C(C2C=C(OCCC=C)C=CC=2)C=CN=1
4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
abcr | AB478673-1 g |
4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine |
937271-45-9 | 1g |
€613.20 | 2023-04-20 | ||
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XD02690-5g |
4-(3-(but-3-en-1-yloxy)phenyl)-2-chloropyrimidine |
937271-45-9 | 95% | 5g |
$720 | 2023-09-07 | |
1PlusChem | 1P01PU1Q-1g |
Pyrimidine, 4-[3-(3-buten-1-yloxy)phenyl]-2-chloro- |
937271-45-9 | 95% | 1g |
$441.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8313-1.0g |
4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine |
937271-45-9 | 95% | 1.0g |
¥1901.0000 | 2024-07-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8313-250.0mg |
4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine |
937271-45-9 | 95% | 250.0mg |
¥759.0000 | 2024-07-19 | |
abcr | AB478673-250 mg |
4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine |
937271-45-9 | 250mg |
€276.50 | 2023-04-20 | ||
Alichem | A089006072-5g |
4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine |
937271-45-9 | 95% | 5g |
$1049.40 | 2023-08-31 | |
abcr | AB478673-250mg |
4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine; . |
937271-45-9 | 250mg |
€462.90 | 2025-02-16 | ||
1PlusChem | 1P01PU1Q-250mg |
Pyrimidine, 4-[3-(3-buten-1-yloxy)phenyl]-2-chloro- |
937271-45-9 | 95% | 250mg |
$192.00 | 2024-04-20 | |
abcr | AB478673-1g |
4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine; . |
937271-45-9 | 1g |
€1142.90 | 2025-02-16 |
4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; rt; 6 h, 40 °C; 40 °C → 0 °C
1.2 Solvents: Water ; 0 °C
1.2 Solvents: Water ; 0 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Tetrahydrofuran , Water
1.2 Reagents: Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Tetrahydrofuran , Water
Referenz
- Preparation of solid state forms of macrocyclic kinase inhibitors for treatment of cancers, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; rt; 6 h, 40 °C; 40 °C → 0 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Preparation of substituted pyrimidine derivatives for use in treatment of kinase related disorders, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 40 °C
Referenz
- Acid mediated ring closing metathesis: a powerful synthetic tool enabling the synthesis of clinical stage kinase inhibitorsChimia, 2015, 69(3), 142-145,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; rt; 6 h, 40 °C; 40 °C → 0 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Preparation of oxygen linked pyrimidine macrocyclic derivatives as antiproliferative agents, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ; rt
1.2 Reagents: Cesium carbonate ; rt → 40 °C; 12 h, 40 °C; 40 °C → rt
1.3 Reagents: Water ; rt
1.2 Reagents: Cesium carbonate ; rt → 40 °C; 12 h, 40 °C; 40 °C → rt
1.3 Reagents: Water ; rt
Referenz
- Discovery of Kinase Spectrum Selective Macrocycle (16E)-14-Methyl-20-oxa-5,7,14,26-tetraazatetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8(27),9,11,16,21,23-decaene (SB1317/TG02), a Potent Inhibitor of Cyclin Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), and Fms-like Tyrosine Kinase-3 (FLT3) for the Treatment of CancerJournal of Medicinal Chemistry, 2012, 55(1), 169-196,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; rt; 6 h, 40 °C; 40 °C → 0 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Discovery of the Macrocycle 11-(2-Pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene (SB1518), a Potent Janus Kinase 2/Fms-Like Tyrosine Kinase-3 (JAK2/FLT3) Inhibitor for the Treatment of Myelofibrosis and LymphomaJournal of Medicinal Chemistry, 2011, 54(13), 4638-4658,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; overnight, 60 °C
Referenz
- Macrocyclic compounds as anti-cancer agents: Design and synthesis of multi-acting inhibitors against HDAC, FLT3 and JAK2European Journal of Medicinal Chemistry, 2015, 95, 104-115,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; overnight, rt → 40 °C
Referenz
- Homogeneous and Functional Group Tolerant Ring-Closing Metathesis for DNA-Encoded Chemical LibrariesACS Combinatorial Science, 2020, 22(2), 80-88,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; rt; 6 h, 40 °C; 40 °C → 0 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Preparation of heteroalkyl linked pyrimidine macrocycle derivatives as antiproliferative agents, World Intellectual Property Organization, , ,
4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine Raw materials
- 2,4-Dichloropyrimidine
- 3-Hydroxyphenylboronic acid
- 4-bromobut-1-ene
- 3-(2-Chloropyrimidin-4-yl)phenol
4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine Preparation Products
4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine Verwandte Literatur
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:937271-45-9)4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine

Reinheit:99%
Menge:1g
Preis ($):244.0